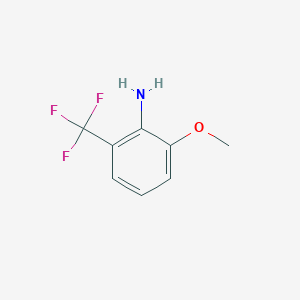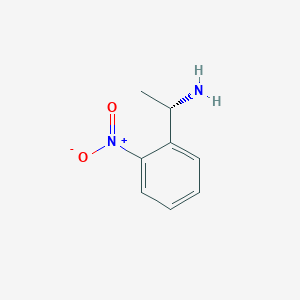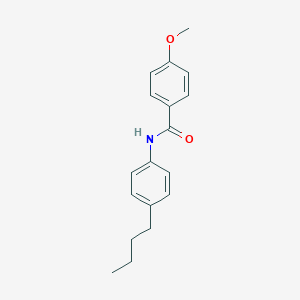
N-(4-butylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-4-methoxybenzamide, commonly known as BMB, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BMB belongs to a class of compounds known as benzamides, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of BMB is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various receptors and enzymes in the body. BMB has been shown to interact with the sigma-1 receptor, which is known to play a role in pain perception, memory, and neuroprotection. BMB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
BMB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. BMB has also been shown to reduce pain by modulating the activity of pain receptors in the body. In addition, BMB has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. BMB can be used in various assays to study its effects on different receptors and enzymes. However, BMB also has some limitations. It is not very water-soluble, which can make it difficult to use in certain assays. In addition, BMB can exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BMB. One area of interest is the development of BMB analogs with improved pharmacological properties. Another area of interest is the study of BMB in combination with other drugs for the treatment of various diseases. Additionally, the role of BMB in the regulation of autophagy, a process involved in cellular homeostasis, is an area of growing interest. Finally, the use of BMB as a diagnostic tool in cancer imaging is an area of active research.
Conclusion:
In conclusion, BMB is a synthetic compound that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. The synthesis method of BMB involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent. BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. The exact mechanism of action of BMB is not fully understood, but it is believed to modulate the activity of various receptors and enzymes in the body. BMB has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on BMB, including the development of BMB analogs with improved pharmacological properties and the study of BMB in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of BMB involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-(4-butylphenyl)-4-methoxybenzamide, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. BMB has been investigated for its role in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in cancer imaging.
Propiedades
Número CAS |
35684-24-3 |
|---|---|
Nombre del producto |
N-(4-butylphenyl)-4-methoxybenzamide |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-14-6-10-16(11-7-14)19-18(20)15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,19,20) |
Clave InChI |
ZINCOWNCXXCKNL-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



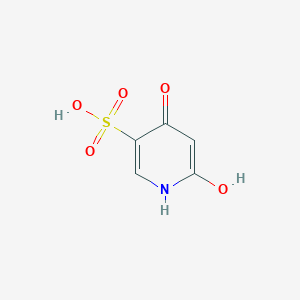

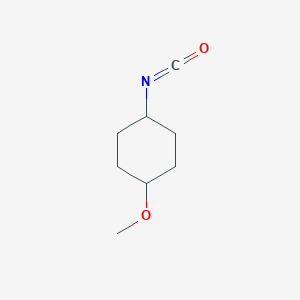
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
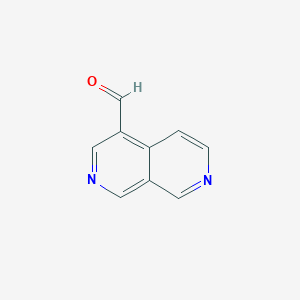

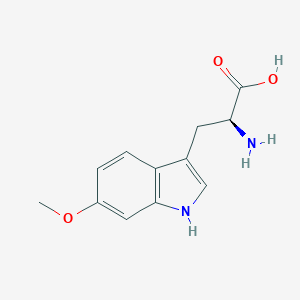
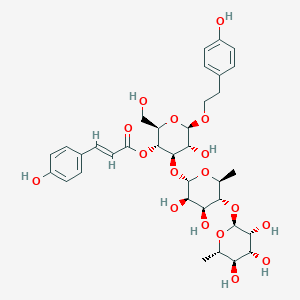

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
